1-methyl-2-(2-phenylethenyl)benzene
Description
1-Methyl-2-(2-phenylethenyl)benzene (CAS 74685-42-0), also known as 2-methylstilbene, is a substituted stilbene derivative with the molecular formula C₁₅H₁₄ and a molecular weight of 194.27 g/mol . Its structure comprises a benzene ring substituted with a methyl group at the 1-position and a phenylethenyl group (CH=CHPh) at the 2-position (Figure 1). This compound is synthesized via palladium-catalyzed decarboxylative coupling reactions, as demonstrated in analogous protocols yielding 84% efficiency for related aryl-alkynyl derivatives .
Properties
IUPAC Name |
1-methyl-2-(2-phenylethenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-13-7-5-6-10-15(13)12-11-14-8-3-2-4-9-14/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBXLTUWFWEWGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345729 | |
| Record name | 2-Methylstilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74685-42-0 | |
| Record name | 2-Methylstilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-methyl-2-(2-phenylethenyl)benzene can be synthesized through several methods, including:
Wittig Reaction: This method involves the reaction of a phosphonium ylide with a carbonyl compound to form an alkene. For this compound, the ylide derived from benzyltriphenylphosphonium chloride reacts with 2-methylbenzaldehyde.
Heck Reaction: This palladium-catalyzed coupling reaction between an aryl halide and an alkene can also be used to synthesize this compound.
Perkin Reaction: This involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a base.
Industrial Production Methods: Industrial production of this compound often employs the Wittig reaction due to its high yield and efficiency. The reaction conditions typically involve the use of solvents like tetrahydrofuran and bases such as sodium hydride.
Chemical Reactions Analysis
1-methyl-2-(2-phenylethenyl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form stilbene oxide using oxidizing agents like potassium permanganate.
Reduction: Hydrogenation of this compound can yield 2-methylbibenzyl.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to products like nitro-2-methylstilbene when reacted with nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitric acid for nitration reactions.
Major Products:
Oxidation: Stilbene oxide.
Reduction: 2-Methylbibenzyl.
Substitution: Nitro-2-methylstilbene.
Scientific Research Applications
1-methyl-2-(2-phenylethenyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development due to its structural similarity to other biologically active stilbenes.
Industry: Utilized in the production of polymers and as a component in optical brighteners.
Mechanism of Action
1-methyl-2-(2-phenylethenyl)benzene is compared with other stilbenes like:
Resveratrol: Known for its antioxidant and anticancer properties.
Pterostilbene: Similar to resveratrol but with better bioavailability.
Piceatannol: Exhibits strong anticancer and anti-inflammatory activities.
Uniqueness: this compound is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity compared to other stilbenes.
Comparison with Similar Compounds
Key Observations:
- Steric and Electronic Modulation : Ortho-substituted derivatives (e.g., 2-methylstilbene) exhibit steric hindrance between methyl and phenylethenyl groups, reducing rotational freedom compared to para-substituted analogs like 4-methoxystilbene .
- Polarity and Reactivity : Halogenated derivatives (e.g., 2-chlorostilbene) display higher polarity and reactivity, making them intermediates in cross-coupling reactions .
- Conjugation Effects : Extended conjugation in 1,4-distyrylbenzene enhances fluorescence quantum yield, a critical property for optoelectronic applications .
Research Findings and Industrial Relevance
- Pharmaceuticals : Stilbene derivatives like IPS and ES (2-ethyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol) are investigated as antibacterial agents .
Biological Activity
1-Methyl-2-(2-phenylethenyl)benzene, also known as styrylbenzene, is an organic compound with a structure characterized by a methyl group and a phenyl group connected via a double bond. This compound has garnered attention in various fields, including medicinal chemistry and material science, due to its unique biological activities and potential therapeutic applications.
- Molecular Formula : C15H12
- Molecular Weight : 192.26 g/mol
- CAS Number : 11148226
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In particular, studies have shown its effectiveness against various bacterial strains and fungi. For instance:
- Bacterial Strains : The compound demonstrated inhibitory effects against E. coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 6 to 10 mM.
- Fungal Strains : It also showed antifungal properties against Candida albicans and Aspergillus niger, with IC50 values indicating effective concentration levels for inhibition.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging tests. The compound exhibited a notable ability to scavenge free radicals, suggesting potential protective effects against oxidative stress-related diseases.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis, disrupting the integrity of bacterial cells.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
Study on Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multiple pathogens. The results highlighted:
- A significant reduction in bacterial growth at concentrations as low as 5 mM.
- Enhanced activity when combined with conventional antibiotics, suggesting a synergistic effect that could improve treatment outcomes for resistant infections.
Antioxidant Studies
In another research effort documented in Food Chemistry, the antioxidant properties were assessed using various in vitro models. The findings indicated:
- A strong correlation between concentration and antioxidant activity, with effective concentrations yielding up to 85% radical scavenging ability.
- Potential applications in food preservation and health supplements due to its natural antioxidant properties.
Data Tables
| Biological Activity | Tested Organisms | MIC/IC50 Values |
|---|---|---|
| Antimicrobial | E. coli | 6 mM |
| Staphylococcus aureus | 8 mM | |
| Candida albicans | IC50 = 5 mM | |
| Aspergillus niger | IC50 = 4 mM | |
| Antioxidant | DPPH Radical Scavenging | IC50 = 30 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
